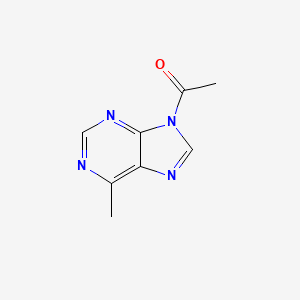

1-(6-Methyl-9H-purin-9-yl)ethanone

Beschreibung

1-(6-Methyl-9H-purin-9-yl)ethanone is a purine derivative characterized by a methyl group at the 6-position of the purine ring and an ethanone (acetyl) substituent at the N9 position. Its molecular formula is C₈H₈N₅O (calculated molecular weight: 190.19 g/mol).

Eigenschaften

Molekularformel |

C8H8N4O |

|---|---|

Molekulargewicht |

176.18 g/mol |

IUPAC-Name |

1-(6-methylpurin-9-yl)ethanone |

InChI |

InChI=1S/C8H8N4O/c1-5-7-8(10-3-9-5)12(4-11-7)6(2)13/h3-4H,1-2H3 |

InChI-Schlüssel |

VUWPYWANDSTQAU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=NC=N1)N(C=N2)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(6-Methyl-9H-purin-9-yl)ethanon kann mit verschiedenen Methoden erreicht werden. Ein gängiger Ansatz beinhaltet die Kondensation einer silylierten Guaninverbindung mit einem substituierten Glycerin-Derivat, gefolgt von der Bildung eines Säureadditionssalzes eines Mono-Hydroxy-geschützten Ganciclovirs als Zwischenprodukt . Eine weitere Methode beinhaltet die Reaktion von Methyl-p-Sulfonbenzylhalogenid mit aktiviertem Zinkpulver zur Herstellung eines Zinkreagenzes, das dann unter der Einwirkung eines Metallkatalysators mit 6-Methylnicotinoylchlorid kondensiert wird .

Industrielle Produktionsverfahren: Für die industrielle Produktion im großen Maßstab beinhaltet das Herstellungsverfahren eine Reihe von Schritten, darunter die Umwandlung von 4-(Methylthio)benzylalkohol in 4-(Methylthio)benzylchlorid, gefolgt von der Umwandlung in 4-(Methylthio)phenylacetonitril und anschließender Kondensation mit einem 6-Methylnicotinsäureester. Das Endprodukt wird durch Hydrolyse-, Decarboxylierungs- und Oxidationsschritte erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(6-Methyl-9H-purin-9-yl)ethanon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Ethanongruppe in eine Alkoholgruppe umwandeln.

Substitution: Die Methylgruppe in der 6. Position kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierungsmittel und Nukleophile werden üblicherweise für Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Oxo-Derivaten führen, während die Reduktion zu Alkohol-Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1-(6-Methyl-9H-purin-9-yl)ethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann auf Purinrezeptoren und Enzyme wirken, die am Purinstoffwechsel beteiligt sind. Sie kann diese Zielstrukturen hemmen oder aktivieren und so verschiedene biologische Wirkungen hervorrufen. So kann sie beispielsweise die Aktivität von Adenosinrezeptoren modulieren, die eine Rolle bei der Neurotransmission und Herz-Kreislauf-Funktion spielen.

Wirkmechanismus

The mechanism of action of 1-(6-Methyl-9H-purin-9-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act on purine receptors and enzymes involved in purine metabolism. It may inhibit or activate these targets, leading to various biological effects. For example, it can modulate the activity of adenosine receptors, which play a role in neurotransmission and cardiovascular function .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Synthetic Accessibility: The target compound’s methyl and ethanone groups likely allow straightforward synthesis via alkylation or acetylation reactions, as seen in analogous purine derivatives (e.g., ).

- The methyl group may balance lipophilicity and metabolic stability for drug development .

- Material Science: The ethanone group’s electrophilic carbonyl could enable conjugation with nucleophiles (e.g., amines, hydrazines), making it a candidate for functionalized materials or probes .

Biologische Aktivität

1-(6-Methyl-9H-purin-9-yl)ethanone, a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C8H9N3O

- Molecular Weight: 165.18 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CC(=O)N1C=NC2=C1C(=N)N(C(=N)N2C)C=C(N)C

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. Studies have demonstrated its effectiveness against various viruses, including herpes simplex virus (HSV) and influenza virus.

-

Mechanism of Action:

- The compound appears to inhibit viral replication by interfering with the viral RNA synthesis process. This is achieved by mimicking nucleosides, thereby disrupting the viral life cycle at critical stages.

- A study reported that derivatives of purine compounds, including this one, showed IC50 values indicating potent antiviral activity against HSV strains .

- Case Studies:

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial pathogens.

-

Mechanism of Action:

- It is believed to exert its antimicrobial effects by disrupting bacterial cell wall synthesis and membrane integrity, leading to cell lysis.

- The compound's structural similarity to nucleic acids allows it to interfere with bacterial DNA replication processes.

-

Research Findings:

- In vitro studies have shown that this compound has significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with other purine derivatives:

| Compound Name | Antiviral Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| This compound | 15 | 32 |

| Acyclovir | 28 | Not applicable |

| Other purine derivatives | Varies | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.